2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
Description
2-(4-Bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic acetamide derivative characterized by a brominated phenyl group at the 4-position and a fluorophenoxyethyl side chain. This compound belongs to a broader class of N-substituted acetamides, which are frequently explored for pharmacological activities, including antimicrobial, anticancer, and receptor modulation properties. Structural analogs often differ in substituents on the phenyl ring, linker groups (e.g., ether, thioether), or terminal functional groups, leading to diverse biological profiles .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVHIOMEQSUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves a multi-step process:
Formation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.
Amidation: The 4-bromophenylacetic acid is then converted to its corresponding amide by reacting with an amine, such as 2-(4-fluorophenoxy)ethylamine, under appropriate conditions (e.g., using a coupling agent like EDCI or DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis could use sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
- Drug Development: The compound serves as a building block for synthesizing pharmaceutical agents targeting specific receptors or enzymes. Its structural features allow for modifications that enhance biological activity and selectivity.
- Antitubercular Activities: Similar compounds have demonstrated potential against Mycobacterium tuberculosis, suggesting that derivatives of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide could also exhibit similar properties .
Materials Science
- Advanced Materials Development: The compound's unique structure makes it suitable for creating advanced materials, including polymers and nanomaterials. Its chemical stability and reactivity can lead to innovative applications in material engineering.
Biological Studies
- Target Interaction Studies: The compound can be utilized in investigating small molecule interactions with biological targets such as proteins and nucleic acids. This application is crucial for understanding mechanisms of action in drug discovery.
Case Studies and Research Findings
-
Antitubercular Activity: A study on related compounds revealed that modifications to the phenoxyacetamide structure significantly influenced their efficacy against M. tuberculosis, emphasizing the importance of structural diversity in drug design .
Compound MIC (μg/mL) Activity 3m 4 High 3b 32 Moderate - Mechanism of Action: Research indicates that compounds similar to this compound may interact with molecular targets, modulating enzyme activity through binding interactions influenced by halogen substituents.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structure: Incorporates a pyridazinone core instead of an ethylphenoxy linker.
- Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization and neutrophil chemotaxis. The pyridazinone ring likely facilitates hydrogen bonding with receptors .
- Key Difference : The rigid heterocyclic core contrasts with the flexible ether linker in the target compound, impacting conformational freedom and receptor binding.
2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide
- Structure: Substitutes the ether oxygen with a thioether group and replaces the fluorophenoxyethyl chain with a chlorophenyl group.
- Activity : Exhibits antimicrobial properties, with enhanced activity attributed to the sulfur atom’s lipophilicity and the chloro group’s electron-withdrawing effects .
- Key Difference : Thioether linkages may increase metabolic stability but reduce solubility compared to ethers.
Antimicrobial Activity
- Analog Comparison :
- Trend: Electron-withdrawing groups (Br, Cl) and lipophilic substituents (thioether, phenoxy) correlate with enhanced antimicrobial efficacy .
Receptor Modulation
- Target Compound: Unreported, but fluorophenoxy groups are common in receptor-targeted drugs.
- Analog Comparison: Pyridazinone derivatives: Activate FPR2 (EC50 ~10 nM) via calcium signaling . Thiophene-containing analogs: Lack receptor data but show antimycobacterial activity .
- Trend: Heterocyclic cores (e.g., pyridazinone) improve receptor specificity, while flexible linkers (e.g., ethylphenoxy) may favor off-target interactions.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-(4-Bromophenyl)-2-(2-thienyl)acetamide | 2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide |
|---|---|---|---|
| LogP | Estimated ~3.5 (high) | ~3.8 (higher due to thiophene) | ~4.2 (highest due to thioether) |
| Solubility (aq.) | Low (fluorophenoxy) | Very low | Very low |
| Metabolic Stability | Moderate (ether cleavage) | High (thiophene stability) | High (thioether resistance) |
| Bioavailability | Moderate | Low | Low |
Key Observations :
- Bromophenyl and fluorine substituents balance lipophilicity and electronic effects.
- Thioether analogs exhibit superior metabolic stability but poor solubility, limiting oral absorption .
Biological Activity
2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a bromine atom on the phenyl ring and a fluorine atom on the phenoxy group, which may influence its biological interactions. The synthesis typically involves:
- Formation of 4-bromophenylacetic acid : Bromination of phenylacetic acid.
- Amidation : Reaction with 2-(4-fluorophenoxy)ethylamine using coupling agents.
- Purification : Techniques like recrystallization or column chromatography are employed to achieve high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its lipophilicity and may improve binding affinity, thereby modulating the activity of molecular targets involved in various diseases.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar acetamide derivatives demonstrate cytotoxicity against liver carcinoma cell lines (HEPG2-1), with IC50 values indicating effective concentrations required for 50% cell viability reduction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2-1 | TBD |
| 11b (similar compound) | HEPG2-1 | 1.03 |
| 11a (similar compound) | HEPG2-1 | 1.42 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown promising results against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Enterococcus faecalis | 8.33 - 23.15 |
Case Studies and Research Findings
A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines, revealing that electron-donating groups enhance cytotoxicity while electron-withdrawing groups reduce it . This structure-activity relationship (SAR) analysis is crucial for optimizing the efficacy of new derivatives.
Another study highlighted that compounds with similar structural motifs demonstrated significant antiproliferative effects in breast cancer cells, emphasizing the importance of substituent nature on biological activity .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide , the unique combination of bromine and fluorine in our compound may impart distinct physicochemical properties that enhance its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
